molecular formula C11H17NO3 B1379511 Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1622903-52-9

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1379511
CAS No.: 1622903-52-9
M. Wt: 211.26 g/mol
InChI Key: PUTOENHGHDTSSY-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-3-azabicyclo[310]hexane-3-carboxylate is an organic compound with the molecular formula C11H17NO3 It is a cyclic compound that contains a tert-butyl group and a formyl group linked to a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of tert-butyl alcohol with formic acid and an acid catalyst. Another method involves the reaction of tert-butyl alcohol with an aldehyde and an acid catalyst. The acid catalysts used in these reactions can include sulfuric acid, hydrochloric acid, or nitric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 1-formyl-3-azabicyclo[31

    Medicinal Chemistry: It has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is linked to cancer cell growth.

    Organic Synthesis: It has been used as a catalyst in organic synthesis reactions, facilitating the formation of various chemical bonds.

    Coordination Chemistry: It has been studied as a ligand in coordination chemistry, where it can form complexes with metal ions.

Mechanism of Action

The exact mechanism of action of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is not yet fully understood. it is believed that the formyl and tert-butyl groups on the molecule interact with the enzyme active site, leading to inhibition of its activity. The cyclic ring system may also play a role in its mechanism of action by interacting with the enzyme active site in a specific way.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate include:

  • Tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate

Uniqueness

What sets tert-butyl 1-formyl-3-azabicyclo[310]hexane-3-carboxylate apart from these similar compounds is its specific combination of functional groups and its bicyclic ring system

Properties

IUPAC Name

tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTOENHGHDTSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622903-52-9
Record name tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 3
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 4
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 5
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 6
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

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